(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Descripción general

Descripción

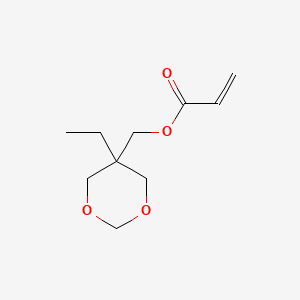

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is an organic compound with the molecular formula C10H16O4. It is a colorless to light yellow clear liquid, known for its use in various chemical applications. This compound is a derivative of acrylic acid and features a dioxane ring, which contributes to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate typically involves the esterification of acrylic acid with (5-ethyl-1,3-dioxan-5-yl)methanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to achieve the desired purity levels .

Types of Reactions:

Polymerization: this compound can undergo free radical polymerization to form polymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.

Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and (5-ethyl-1,3-dioxan-5-yl)methanol.

Addition Reactions: The acrylate group can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Benzoyl peroxide, azobisisobutyronitrile, elevated temperatures.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.

Addition Reactions: Amines, thiols, mild temperatures.

Major Products Formed:

Polymerization: Polymers with varying properties depending on the reaction conditions and monomers used.

Hydrolysis: Acrylic acid and (5-ethyl-1,3-dioxan-5-yl)methanol.

Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate group.

Aplicaciones Científicas De Investigación

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

Material Science: Incorporated into coatings, adhesives, and sealants to enhance their performance.

Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industrial Applications: Utilized in the production of resins, plastics, and elastomers.

Mecanismo De Acción

The mechanism of action of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate primarily involves its reactivity as an acrylate ester. The acrylate group can undergo polymerization and addition reactions, forming covalent bonds with other molecules. This reactivity is harnessed in various applications, such as the formation of polymers and the modification of surfaces. The dioxane ring in the compound provides additional stability and influences the overall reactivity of the molecule .

Comparación Con Compuestos Similares

Methyl acrylate: A simpler acrylate ester with similar reactivity but lacking the dioxane ring.

Ethyl acrylate: Another acrylate ester with similar properties but different alkyl group.

Butyl acrylate: A longer-chain acrylate ester with different physical properties.

Comparison: (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is unique due to the presence of the dioxane ring, which imparts additional stability and influences its reactivity. This makes it particularly useful in applications where enhanced stability and specific reactivity are required, such as in the synthesis of specialty polymers and advanced materials .

Actividad Biológica

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is an organic compound notable for its unique structure that combines a dioxane ring with an acrylate moiety. This compound has garnered interest in various fields, particularly in polymer chemistry and materials science, due to its potential for polymerization and functionalization. This article aims to explore the biological activity of this compound, including its toxicological profile, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features the following structural characteristics:

- Dioxane Ring : Provides stability and unique solubility properties.

- Acrylate Moiety : Allows for radical polymerization, making it suitable for various applications in material science.

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

-

Toxicological Profile :

- Acute Toxicity : Classified as having moderate toxicity upon oral ingestion with an LD50 value reported at approximately 588 mg/kg in rats .

- Skin Irritation : Causes skin irritation and has been shown to be a skin sensitizer in animal studies .

- Eye Irritation : Not classified as an eye irritant based on available data .

- Environmental Impact :

-

Polymerization Potential :

- The acrylate group can undergo radical polymerization under appropriate conditions, which is crucial for developing materials with specific properties. This property is particularly valuable in creating polymers used in coatings, adhesives, and sealants.

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of this compound:

Study 1: Polymerization Behavior

A study demonstrated that this compound could be polymerized effectively using free radical initiators. The resulting polyacrylate exhibited enhanced mechanical properties compared to traditional acrylates due to the dioxane ring's influence on chain flexibility and thermal stability.

Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving dermal exposure, it was found that the compound caused significant skin sensitization in mice, indicating a potential risk for allergic reactions in humans . This finding emphasizes the need for careful handling and regulatory considerations when using this compound in industrial applications.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethylene Glycol Dimethacrylate | Contains two methacrylate groups | Used primarily as a crosslinker in polymers |

| 2-Hydroxyethyl Methacrylate | Hydroxy group enhances hydrophilicity | Commonly used in hydrogels |

| Methyl Methacrylate | Simple methacrylate structure | Widely used in dental applications |

| This compound | Dioxane ring enhances solubility | Unique reactivity characteristics compared to others |

Propiedades

IUPAC Name |

(5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-9(11)14-7-10(4-2)5-12-8-13-6-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGXUBIZGYMIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCOC1)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

189243-74-1 | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189243-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074923 | |

| Record name | (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

66492-51-1 | |

| Record name | Trimethylolpropane formal acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66492-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066492511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethyl-1,3-dioxan-5-yl)methyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the complex permittivity of poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate]?

A1: Studying the complex permittivity of poly[this compound] provides crucial insights into its dielectric properties. The research paper [] reveals how this polymer, containing trace ionic impurities, behaves under varying frequencies and temperatures. Analyzing the complex permittivity allows researchers to decouple and understand the contributions of different factors like interfacial polarization, conductivity, and importantly, the relaxation processes of the polymer chains and side-chains []. These insights are valuable for potential applications of this polymer in areas like sensors, capacitors, and other electronic components where its dielectric behavior is critical.

Q2: What relaxation processes were observed in poly[this compound] and what do they tell us about the polymer's molecular mobility?

A2: The study identified three main relaxation processes: α-relaxation, β-relaxation, and a slower relaxation process []. The α-relaxation, linked to the glass transition, reflects the large-scale segmental motions of the polymer chains. The β-relaxation, occurring at lower temperatures and higher frequencies, is attributed to more localized movements of side groups or smaller chain segments. Interestingly, a third, slower relaxation process was observed at temperatures above the glass transition, likely related to the movement of entire polymer chains constrained by entanglements, described by concepts like reptation []. Analyzing these relaxations provides a window into the molecular mobility of the polymer at different temperatures and how it transitions between glassy and rubbery states.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.